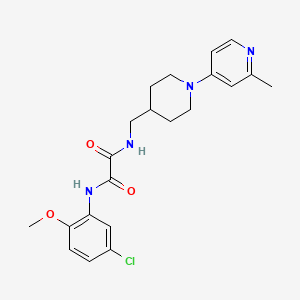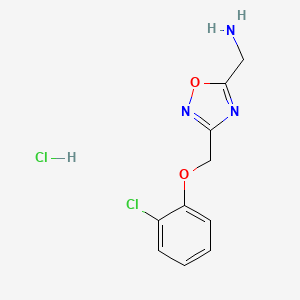
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution and radiolabeling techniques to create potential radiotracers for studying cannabinoid receptors using PET imaging. For example, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in pyrazole rings for synthesizing radiolabeled compounds with specific radioactivity and purity suitable for PET studies (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular interaction and structural analysis of similar antagonists show distinct conformations and interactions with cannabinoid receptors, suggesting the importance of molecular orientation and electrostatic character in receptor binding. Shim et al. (2002) provided insights into the conformational analysis and pharmacophore modeling for CB1 receptor ligands, emphasizing the steric and electrostatic factors influencing receptor interaction (Shim et al., 2002).
Chemical Reactions and Properties
Cabezas et al. (1988) studied the synthesis and structural aspects of a compound with a piperidine ring, highlighting the conformational preferences and potential for forming various chemical derivatives through reactions at different functional groups (Cabezas et al., 1988).
Physical Properties Analysis
Wang et al. (2016) investigated the crystal structure of an N,N′-bis(substituted)oxamide compound, revealing insights into the molecular arrangement, hydrogen bonding, and supramolecular structure, which are crucial for understanding the physical properties of similar compounds (Wang et al., 2016).
Chemical Properties Analysis
Harini et al. (2014) described the synthesis and evaluation of novel piperidin-4-one oxime esters, focusing on their antioxidant and antimicrobial potential. This research provides a foundation for understanding the chemical reactivity and potential biological activities of related compounds (Harini et al., 2014).
Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis for PET Imaging
Research has explored the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound has potential as a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography (PET) imaging. This development is significant for neurological and pharmacological studies, especially in understanding cannabinoid receptor dynamics (Katoch-Rouse & Horti, 2003).
Chemical Synthesis and Structural Analysis
The synthesis of various pyridine derivatives, including those similar to the queried compound, has been conducted for different applications. Studies have focused on their synthesis, structural characterization, and potential uses in various fields, such as agriculture and pharmaceuticals. For instance, the synthesis of pyridine derivatives for insecticidal activities indicates the versatility of these compounds in agricultural applications (Bakhite et al., 2014).
Molecular Interaction Studies
Molecular interaction studies involving compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provide insights into their binding dynamics with specific receptors. This research is crucial in drug development and understanding receptor-ligand interactions at a molecular level, especially for compounds targeting cannabinoid receptors (Shim et al., 2002).
Pharmaceutical Research
The broader category of pyridine derivatives, which includes compounds structurally related to the queried chemical, has been extensively studied for their pharmacological properties. This encompasses a wide range of potential therapeutic applications, from analgesics to anticonvulsants, highlighting the importance of these compounds in medicinal chemistry (Lalinde et al., 1990).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-14-11-17(5-8-23-14)26-9-6-15(7-10-26)13-24-20(27)21(28)25-18-12-16(22)3-4-19(18)29-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCIGJIKNDOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)


![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)
![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)